4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide
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Overview
Description
4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that features a combination of thienyl, tetraazole, trimethoxyphenyl, and tetrahydropyridinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and trimethoxyphenyl intermediates, followed by their coupling with tetraazole and tetrahydropyridinecarbothioamide groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as triethylamine, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thienyl and trimethoxyphenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing thiazole rings, known for their diverse biological activities.
Imidazoles: Known for their broad range of chemical and biological properties.
Thiadiazoles: Studied for their antimicrobial and anticancer properties.
Uniqueness
4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N6O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-(5-thiophen-2-yltetrazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C20H24N6O3S2/c1-27-15-11-13(12-16(28-2)18(15)29-3)21-20(30)25-8-6-14(7-9-25)26-23-19(22-24-26)17-5-4-10-31-17/h4-5,10-12,14H,6-9H2,1-3H3,(H,21,30) |
InChI Key |
NORSOYHWFYCUBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Origin of Product |
United States |
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